7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride
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Overview
Description
“7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride” is a chemical compound with the CAS Number: 2229308-55-6 . It has a molecular weight of 257.2 g/mol . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O.2ClH/c1-12-7-6-11-5-2-10(12)3-8-13-9-4-10;;/h11H,2-9H2,1H3;2*1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 257.2 g/mol . The chemical formula for this compound is C10H22Cl2N2O .
Scientific Research Applications
Synthesis and Conversion of Heterocyclic Spiro Compounds
A study by Rahman et al. (2013) explored the synthesis of five oxime derivatives from corresponding diazaspiro compounds, offering insights into the conversion of ketones of heterocyclic spiro compounds into oxime derivatives. This research provides foundational knowledge on the chemical transformation and potential applications of compounds similar to 7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride in scientific and industrial contexts (Rahman et al., 2013).
Crystallographic and Computational Studies
Islam et al. (2015) conducted a detailed study on the crystal structure of a closely related compound, providing insights into its molecular structure, electron delocalization, and spectroscopic properties. Such studies are crucial for understanding the chemical characteristics and potential applications of complex spiro compounds in various scientific fields (Islam et al., 2015).
Spiro Compound Synthesis and Drug Discovery
Jenkins et al. (2009) reported the synthesis of novel spiro scaffolds inspired by bioactive natural products. These scaffolds, including diazaspiro compounds, are designed for ease of conversion to a lead generation library, potentially contributing to drug discovery and development (Jenkins et al., 2009).
Catalyst-free Synthesis of Nitrogen-containing Spiro Heterocycles
Research by Aggarwal et al. (2014) highlights an efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles, including diazaspiro compounds. This study emphasizes the significance of such compounds in chemical synthesis and their potential applications in various scientific domains (Aggarwal et al., 2014).
Safety And Hazards
The compound has been labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
7-methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-12-7-6-11-5-2-10(12)3-8-13-9-4-10;;/h11H,2-9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERDHOHHHNFUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCCC12CCOCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride |
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